4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Lipophilicity Drug-likeness Medicinal Chemistry

4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 70011-77-7) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine family, a privileged purine-bioisostere scaffold extensively exploited in kinase inhibitor drug discovery. With the molecular formula C₁₀H₁₄N₄S₂ and a molar mass of 254.38 g/mol, the compound features ethylthio (-SCH₂CH₃) substituents at the C4 and C6 positions of the pyrimidine ring and a methyl group at the N1 position of the pyrazole ring.

Molecular Formula C10H14N4S2
Molecular Weight 254.4 g/mol
Cat. No. B11864012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC10H14N4S2
Molecular Weight254.4 g/mol
Structural Identifiers
SMILESCCSC1=NC(=NC2=C1C=NN2C)SCC
InChIInChI=1S/C10H14N4S2/c1-4-15-9-7-6-11-14(3)8(7)12-10(13-9)16-5-2/h6H,4-5H2,1-3H3
InChIKeyOZCBXGXJWWMYKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Structural and Physicochemical Baseline for Procurement Decisions


4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 70011-77-7) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine family, a privileged purine-bioisostere scaffold extensively exploited in kinase inhibitor drug discovery [1]. With the molecular formula C₁₀H₁₄N₄S₂ and a molar mass of 254.38 g/mol, the compound features ethylthio (-SCH₂CH₃) substituents at the C4 and C6 positions of the pyrimidine ring and a methyl group at the N1 position of the pyrazole ring . This specific substitution pattern defines its lipophilicity, hydrogen-bonding capacity, and synthetic utility as a building block for further derivatization, distinguishing it from N1-unsubstituted, methylthio-, or isomeric N-propyl analogs .

Why Generic Pyrazolo[3,4-d]pyrimidine Substitution Fails: The Critical Role of 4,6-Bis(ethylthio)-1-methyl Substitution


Interchanging pyrazolo[3,4-d]pyrimidine analogs without verifying the exact substitution pattern introduces significant scientific risk. The N1-methyl group on the target compound blocks a key hydrogen-bond donor site present in N1-unsubstituted analogs, fundamentally altering the scaffold's pharmacophoric profile and target-binding mode—differences known to drive >100-fold shifts in receptor binding affinity within this scaffold class [1]. Simultaneously, the 4,6-bis(ethylthio) motif imparts distinct lipophilicity and steric properties compared to the common 4,6-bis(methylthio) variant, affecting solubility, metabolic stability, and downstream synthetic accessibility . Furthermore, the target compound shares its molecular formula (C₁₀H₁₄N₄S₂) with the isomeric 4,6-bis(methylthio)-1-propyl analog (CAS 126867-54-7), yet the different connectivity of alkyl groups on sulfur versus nitrogen atoms yields divergent physicochemical and biological behavior—underscoring that molecular formula alone is insufficient for procurement specification .

Quantitative Differentiation Evidence: 4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine vs. Closest Analogs


Lipophilicity Enhancement: Ethylthio vs. Methylthio Substituents in Pyrazolo[3,4-d]pyrimidine Scaffolds

The 4,6-bis(ethylthio) substitution pattern of the target compound enhances lipophilicity compared to the direct 4,6-bis(methylthio)-1-methyl analog (CAS 70011-76-6, C₈H₁₀N₄S₂, MW 226.32). This is attributed to the additional methylene unit in each ethylthio group, increasing the calculated partition coefficient (clogP) and modulating membrane permeability potential . While the precise experimental logP for the target compound has not been reported in primary literature, the structural increment of two methylene units over the bis(methylthio) analog is consistent with established fragment-based logP contribution models, where each aliphatic carbon adds approximately +0.5 log units [1]. This lipophilicity differential directly impacts compound handling, DMSO solubility, and partitioning behavior in biochemical assays.

Lipophilicity Drug-likeness Medicinal Chemistry SAR

N1-Methylation: Pharmacophoric Consequences vs. N1-Unsubstituted 4,6-Bis(ethylthio) Analog

The N1-methyl group in the target compound fundamentally alters the hydrogen-bond donor/acceptor profile compared to its N1-unsubstituted counterpart, 4,6-bis(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 70011-73-3, C₉H₁₂N₄S₂, MW 240.35) . The parent pyrazolo[3,4-d]pyrimidine scaffold mimics purines via its N1 and N7 nitrogen atoms; alkylating the N1 position blocks this pharmacophore and changes the preferred tautomeric form [1]. Within this scaffold class, the presence or absence of the N1-H donor has been associated with >100-fold differences in receptor binding affinity [2]. The target compound, having N1-methylated, possesses zero H-bond donors (vs. one in the N1-unsubstituted analog), while maintaining all H-bond acceptor sites from the pyrimidine nitrogens and sulfur atoms.

Pharmacophore Hydrogen Bond Donor Purine Mimicry Tautomerism

Isomeric Differentiation: 4,6-Bis(ethylthio)-1-methyl vs. 4,6-Bis(methylthio)-1-propyl – Same Formula, Different Connectivity

A critical procurement consideration is that the target compound shares its exact molecular formula (C₁₀H₁₄N₄S₂, MW 254.37) with the isomeric 4,6-bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 126867-54-7) . Despite identical molecular weight and elemental composition, the connectivity differs: the target compound bears ethylthio groups at C4/C6 and a methyl group at N1 (SMILES: CN1N=CC2=C(SCC)N=C(SCC)N=C21), while the isomer carries methylthio groups at C4/C6 and a propyl group at N1 . This connectivity difference yields distinct physicochemical properties (lipophilicity, solubility), differential metabolic stability (ethylthio vs. methylthio susceptibility to oxidative metabolism), and divergent synthetic utility (different leaving group and steric profiles for nucleophilic displacement reactions) . Mass spectrometry alone cannot distinguish these isomers, necessitating confirmatory NMR or chromatographic identity testing upon receipt.

Structural Isomerism Connectivity Procurement Integrity Quality Control

Crystallographic Evidence: Ethyl vs. Methyl Substituent Effects on Intramolecular Stacking in Pyrazolo[3,4-d]pyrimidine Systems

X-ray crystallographic studies on pyrazolo[3,4-d]pyrimidine-based flexible molecules have directly compared ethyl and methyl substituent effects on intramolecular stacking interactions [1]. In the crystal structure of 1,1'-(1,3-propanediyl)bis(5-ethyl-6-methylthio-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one), the pairs of pyrazolo[3,4-d]pyrimidine rings stack via intramolecular π-π interactions, and the substituted ethyl and methyl groups were found to be comparable in terms of intramolecular stacking effects [2]. This finding suggests that for the target compound, the ethylthio substituents at C4 and C6 are unlikely to disrupt the intrinsic π-stacking propensity of the pyrazolo[3,4-d]pyrimidine core relative to methylthio analogs, while providing enhanced lipophilicity. The study also established that bulkier substituents (benzyl, isopropyl) significantly alter stacking geometry [3], indicating that ethyl represents an optimal balance between steric bulk and conformational flexibility.

Crystallography Pi-Pi Stacking Conformational Analysis Solid-State Properties

Anticoccidial SAR: Ethylthio Superiority Over Methylthio in Pyrazolo[3,4-d]pyrimidine Ribonucleoside Series – Translational Evidence for Alkylthio Selection

In a seminal structure-activity relationship study of pyrazolo[3,4-d]pyrimidine ribonucleosides as anticoccidial agents, the 4-(ethylthio)-1-β-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine (compound 25) was identified as the most effective compound in vivo, clearing Eimeria tenella parasites from chicks at a dietary concentration of 50 ppm, and was significantly less toxic to the host than the corresponding methylthio analog (compound 24, which was an order of magnitude less potent and 24-fold more toxic to host cells) [1]. This study provides the strongest class-level evidence that the ethylthio substituent at the pyrimidine ring of pyrazolo[3,4-d]pyrimidines confers superior efficacy and reduced host toxicity relative to the methylthio substituent in a whole-organism model, although the evidence is in the context of ribonucleoside derivatives rather than the non-ribosylated target compound [2].

Anticoccidial In Vivo Efficacy Alkylthio SAR Host Toxicity

Synthetic Utility and Purity Specifications: Commercial Availability Benchmarking for Procurement Decisions

The target compound is commercially available from multiple vendors with purities ranging from 95% to 98% (HPLC), providing procurement flexibility . Key specifications include: CAS 70011-77-7, molecular formula C₁₀H₁₄N₄S₂, molecular weight 254.37 g/mol, and recommended storage at 2–8°C under inert atmosphere to prevent sulfur oxidation . The 4,6-bis(ethylthio) motif serves as a versatile synthetic handle: the ethylthio groups can undergo nucleophilic displacement with amines or alcohols to generate 4,6-diamino or 4,6-dialkoxy derivatives, while the N1-methyl group is stable under most reaction conditions. In contrast, the 4,6-bis(methylthio)-1H analog (CAS 6288-89-7) undergoes regioselective N2-alkylation under basic conditions, producing predominantly 2-alkyl-4,6-bis(methylthio)-2H-pyrazolo[3,4-d]pyrimidines—a different regiochemical outcome than N1-alkylated scaffolds . This difference in alkylation regioselectivity is a critical consideration for synthetic route design.

Building Block Purity Specification Commercial Availability Synthetic Intermediate

Optimal Application Scenarios for 4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Based on Evidence-Based Differentiation


Kinase Inhibitor Fragment Library Design Requiring N1-Blocked Purine-Mimetic Scaffolds

For kinase drug discovery programs where the target binding pocket is incompatible with an N1-H hydrogen bond donor—or where N1-alkylation is desired to improve selectivity against off-target purinergic receptors—this compound serves as an ideal core scaffold. As established in Section 3, the N1-methyl group eliminates the H-bond donor present in N1-unsubstituted analogs while preserving the pyrimidine H-bond acceptor network [1]. The ethylthio groups at C4 and C6 provide synthetic handles for diversification via nucleophilic displacement with amine libraries, enabling rapid generation of 4,6-diamino derivative libraries for kinase selectivity profiling .

Synthesis of Pyrazolo[3,4-d]pyrimidine Nucleoside Analogs via Late-Stage Derivatization

As demonstrated by the Krenitsky et al. anticoccidial SAR studies, the ethylthio substituent at the pyrimidine ring of pyrazolo[3,4-d]pyrimidines confers superior in vivo efficacy and reduced host toxicity compared to the methylthio counterpart [1]. The target compound, as the N1-methyl aglycone, can serve as a precursor for N1-methyl nucleoside analog synthesis (e.g., via Vorbrüggen glycosylation or related methodologies), where the ethylthio groups are retained or subsequently displaced. The pre-installed N1-methyl avoids the regioselectivity challenges documented for N1-unsubstituted scaffolds during glycosylation .

Physicochemical Property Optimization in Lead Series Requiring Enhanced Lipophilicity

When a lead optimization campaign requires incremental lipophilicity enhancement to improve membrane permeability or blood-brain barrier penetration, the 4,6-bis(ethylthio) substitution pattern offers a quantifiable advantage over the 4,6-bis(methylthio) analog [1]. The estimated increase of approximately +1.0 logP unit—derived from the addition of two methylene units—provides a predictable physicochemical shift without introducing additional heteroatoms or chiral centers. This is particularly relevant for central nervous system (CNS) drug discovery programs where fine-tuning of lipophilicity within a narrow logP window (typically 2–5) is critical .

Quality Control Protocol for Isomeric Identity Verification Upon Procurement

Given the existence of the isomeric 4,6-bis(methylthio)-1-propyl analog (CAS 126867-54-7) sharing the identical molecular formula (C₁₀H₁₄N₄S₂) and molecular weight (254.37 Da), this compound requires a defined quality control protocol upon receipt [1]. Recommended identity confirmation includes: (a) ¹H NMR verification of the N1-methyl singlet (δ ~3.8 ppm) and ethylthio multiplets (δ ~1.3 ppm for -CH₂CH₃, δ ~2.7 ppm for -SCH₂-), which are distinct from the N1-propyl and methylthio signals of the isomer ; (b) HPLC retention time comparison against an authentic standard under defined conditions; (c) mass spectrometry confirmation (which alone is insufficient to distinguish the isomers) .

Quote Request

Request a Quote for 4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.